molecular formula C13H17NO3 B14852868 2-Tert-butyl-4-cyclopropoxynicotinic acid

2-Tert-butyl-4-cyclopropoxynicotinic acid

Cat. No.: B14852868
M. Wt: 235.28 g/mol
InChI Key: CTVZBKKCKLNUCQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butyl group at the 2-position and a cyclopropoxy group at the 4-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-cyclopropoxynicotinic acid typically involves multi-step organic reactionsFor instance, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the cyclopropoxy group can be added through cyclopropanation reactions involving cyclopropylcarbinol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxynicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-cyclopropoxynicotinic acid is unique due to its specific structural features, such as the combination of a tert-butyl group and a cyclopropoxy group on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)11-10(12(15)16)9(6-7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

CTVZBKKCKLNUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1C(=O)O)OC2CC2

Origin of Product

United States

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